Wistariasaponin G

Triterpenoid saponin chemistry Oleanane glycoside structure elucidation Structure-activity relationship

Wistariasaponin G (CAS 136027-06-0) is an oleanane-type triterpenoid saponin first isolated as its methyl ester from the knots of Wistaria brachybotrys (Fabaceae) and characterized as 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-xylopyranosyl(1→2)-β-D-glucuronopyranosyl]-22β-O-acetyl-24-hydroxy-30-carboxyolean-12-ene. Its native (non‑esterified) form was later unambiguously elucidated from Wisteria frutescens roots by 600 MHz 2D NMR and mass spectrometry in 2016, providing the first full spectroscopic characterization of the naturally occurring glycoside.

Molecular Formula C49H76O20
Molecular Weight 985.1 g/mol
CAS No. 136027-06-0
Cat. No. B145079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWistariasaponin G
CAS136027-06-0
Synonymswistaria-saponin G
wistariasaponin G
Molecular FormulaC49H76O20
Molecular Weight985.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(COC(C2O)O)OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC(=O)C)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)O)O)O
InChIInChI=1S/C49H76O20/c1-21-30(52)31(53)34(56)41(64-21)68-36-25(19-63-40(60)35(36)57)66-38-33(55)32(54)37(39(58)59)69-42(38)67-28-12-13-46(5)26(47(28,6)20-50)11-14-49(8)27(46)10-9-23-24-17-44(3,43(61)62)18-29(65-22(2)51)45(24,4)15-16-48(23,49)7/h9,21,24-38,40-42,50,52-57,60H,10-20H2,1-8H3,(H,58,59)(H,61,62)
InChIKeyQVQBULODVHHPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wistariasaponin G (CAS 136027-06-0): Procuring a Structurally Defined Oleanane-Type Triterpenoid Saponin with Documented Antitumor-Promoting Screening Data


Wistariasaponin G (CAS 136027-06-0) is an oleanane-type triterpenoid saponin first isolated as its methyl ester from the knots of Wistaria brachybotrys (Fabaceae) and characterized as 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-xylopyranosyl(1→2)-β-D-glucuronopyranosyl]-22β-O-acetyl-24-hydroxy-30-carboxyolean-12-ene [1]. Its native (non‑esterified) form was later unambiguously elucidated from Wisteria frutescens roots by 600 MHz 2D NMR and mass spectrometry in 2016, providing the first full spectroscopic characterization of the naturally occurring glycoside [2]. The compound was originally tested alongside wistariasaponin D and dehydrosoyasaponin I in the Epstein‑Barr virus early antigen (EBV‑EA) activation inhibition assay, a primary screen for antitumor‑promoting activity [1].

Why Generic Substitution of Wistariasaponin G with In-Class Oleanane Saponins Fails: Structural and Functional Non-Interchangeability


Wistariasaponin G cannot be interchanged with its closest co‑isolated analogs—wistariasaponin D or dehydrosoyasaponin I—despite sharing an identical trisaccharide chain (α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl). The aglycone of wistariasaponin G bears a 22β-O-acetyl group, a 24‑hydroxy substituent, and a 30‑carboxyl group on the olean‑12‑ene skeleton, whereas wistariasaponin D incorporates soyasapogenol E (22‑keto, 24‑hydroxy) and dehydrosoyasaponin I possesses a distinct oxidation pattern [1]. These structural differences translate into divergent biological profiles: in the Raji cell EBV‑EA assay, wistariasaponins D and G both exhibited pronounced cytotoxicity at 1 × 10³ mol ratio to TPA, a phenotype not observed with dehydrosoyasaponin I or the aglycone soyasapogenol E under identical conditions [1]. Substitution without verifying the specific aglycone identity therefore risks introducing an uncharacterized cytotoxicity burden that confounds downstream experimental interpretation.

Wistariasaponin G: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Aglycone Structural Differentiation: Wistariasaponin G vs. Wistariasaponin D — A Head-to-Head Comparison of Sapogenol Identity

Wistariasaponin G and wistariasaponin D possess identical trisaccharide chains but differ fundamentally in their aglycone structures. Wistariasaponin G contains 22β-O-acetyl-24-hydroxy-30-carboxyolean-12-ene as its sapogenol, whereas wistariasaponin D bears soyasapogenol E (3β,24-dihydroxyolean-12-en-22-one). This was confirmed by acid hydrolysis, 13C-NMR, and difference nOe experiments in the original isolation study [1]. The presence of the 22-O-acetyl and 30-carboxyl groups in wistariasaponin G versus the 22-keto group in wistariasaponin D constitutes a distinct oxidation and esterification pattern that predicts divergent hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Triterpenoid saponin chemistry Oleanane glycoside structure elucidation Structure-activity relationship

Differential Raji Cell Cytotoxicity at High Concentration: Wistariasaponin G vs. Dehydrosoyasaponin I and Soyasapogenol E

In the Raji cell EBV-EA activation assay, wistariasaponins D (1) and G (2) both exhibited pronounced cytotoxicity at 1 × 10³ mol ratio to TPA (32 pmol), whereas dehydrosoyasaponin I (3) and the sapogenol soyasapogenol E (4) preserved high Raji cell viability at the same concentration [1]. Specifically, soyasapogenol E achieved 100% inhibition of EBV-EA activation at 5 × 10² mol ratio/TPA with preserved cell viability, while the glycosides 1 and 2 could not be evaluated for inhibitory activity at higher concentrations due to cytotoxicity-related cell death [1]. The potency of soyasapogenol E was reported to be >10-fold higher than that of oleanolic acid, a reference EBV-EA inhibitor [1].

Cytotoxicity profiling EBV-EA activation assay Antitumor-promoting screening

Native Form Structural Validation: 2016 First Full Characterization of Non-Esterified Wistariasaponin G from Wisteria frutescens

The original 1991 isolation characterized wistariasaponin G exclusively as its methyl ester derivative [1]. The native (non-methylated) form—3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl-22-O-acetyl-3β,22β,24-trihydroxyolean-12-en-30-oic acid—was first fully elucidated by Champy et al. in 2016 from Wisteria frutescens roots using 600 MHz 1D and 2D NMR (1H, 13C, COSY, TOCSY, NOESY, HSQC, HMBC) and mass spectrometry [2]. This represents a critical advance for procurement, as the methyl ester and the native free acid are distinct chemical entities with potentially divergent solubility, stability, and bioactivity profiles.

Natural product authentication NMR structural elucidation Analytical reference standards

Molecular Property Differentiation from Glycyrrhizin: Topological Polar Surface Area and Lipophilicity as Selectivity Determinants

Wistariasaponin G shares the oleanane-type triterpenoid glycoside scaffold with glycyrrhizin, the well-characterized sweet taste receptor (TAS1R2/TAS1R3) agonist from licorice. Wisteria saponins have been explicitly noted to possess close structural similarity to glycyrrhizin, prompting evaluation of their sweet taste receptor activation [1]. Wistariasaponin G has a computed topological polar surface area (TPSA) of 318.00 Ų and an XlogP of 1.50 [2], compared to glycyrrhizin (MW 822.93 g/mol, TPSA ~267 Ų, containing two glucuronic acid units). The higher TPSA and distinct glycosylation pattern (rhamnosyl-xylosyl-glucuronopyranosyl vs. diglucuronide) predict differential membrane permeability and receptor interaction geometry.

Computational molecular properties Sweet taste receptor modulation Drug-likeness parameters

Plant Source and Co-Metabolite Context: Wistariasaponin G as a Minor Constituent from W. brachybotrys Knots vs. W. frutescens Roots

Wistariasaponin G was originally isolated as a minor component (35 mg methyl ester from 2.5 kg plant material, representing ~0.0014% w/w yield) from Wistaria brachybotrys knots, co-occurring with wistariasaponin D (60 mg) and dehydrosoyasaponin I (40 mg) [1]. It was later identified in Wisteria frutescens roots [2] and Wisteria floribunda cultivars [3]. The compound is not the most abundant saponin in any reported Wisteria species, making its procurement inherently dependent on chromatographic resolution from the more abundant co-metabolites wistariasaponin D, wistariasaponin A, and wistariasaponin C.

Phytochemical sourcing Natural product isolation Chemotaxonomic markers

Wistariasaponin G: Evidence-Based Research and Industrial Application Scenarios for Prioritized Procurement


Antitumor-Promoting Mechanism Studies Requiring an Oleanane Saponin with Defined Cytotoxicity Window

Investigators studying the structure-activity relationships of triterpenoid saponins in the EBV-EA activation model should select wistariasaponin G specifically when the experimental objective is to compare a 22β-O-acetyl-30-carboxyolean-12-ene glycoside against its 22-keto analog (wistariasaponin D). The differential Raji cell cytotoxicity at 1 × 10³ mol ratio/TPA, documented in the original screening [1], provides a measurable phenotypic divergence that can be exploited to probe the contribution of the C-22 and C-30 functional groups to membrane perturbation and cell death pathways.

Authentication and Quality Control of Wistariasaponin G Reference Materials Using Complete 2D NMR Fingerprinting

Analytical laboratories tasked with verifying the identity of commercially sourced wistariasaponin G can reference the full 600 MHz 1D/2D NMR dataset (1H, 13C, COSY, TOCSY, NOESY, HSQC, HMBC) published in 2016 for the native form [2]. This dataset enables unambiguous discrimination between the native free acid (C49H76O20, MW 985.116) and the methyl ester artifact (C51H80O20, MW 1012.52), as well as from co-eluting wistariasaponins A, C, and D that share the identical trisaccharide chain. Procurement specifications should require HPLC purity ≥95% with NMR confirmation against the published 600 MHz assignments.

Sweet Taste Receptor TAS1R2/TAS1R3 Ligand Discovery Using Wisteria-Derived Oleanane Glycosides

Given the established structural similarity between Wisteria oleanane glycosides and the known sweet taste receptor agonist glycyrrhizin [3], wistariasaponin G represents a structurally differentiated probe for TAS1R2/TAS1R3 activation assays. Its higher TPSA (318.00 Ų) and distinct monosaccharide composition (rhamnose-xylose-glucuronic acid vs. glycyrrhizin's diglucuronic acid) [4] may confer altered receptor binding kinetics or subtype selectivity profiles. Procurement of wistariasaponin G alongside wistariasaponin D and glycyrrhizin enables comparative dose-response evaluation in cell-based sweet taste receptor assays.

Chemotaxonomic and Phytochemical Fingerprinting of Wisteria Species for Botanical Authentication

Wistariasaponin G serves as a diagnostic minor saponin marker for Wisteria species authentication. Its presence has been confirmed in W. brachybotrys knots [1], W. frutescens roots [2], and W. floribunda cultivars [5], but its consistently low abundance (approximately 0.0014% w/w dry plant material) makes it a sensitive indicator of extraction methodology and plant part specificity. Industrial suppliers of Wisteria-derived botanical extracts can use wistariasaponin G as a trace-level HPLC-MS marker to validate species identity and distinguish authentic Wisteria material from adulterants.

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